Pleuromutilin

描述

Pleuromutilin is a natural antibiotic first discovered in the 1950s from an edible mushroom—Pleurotus mutilus. The pleuromutilins are semisynthetic derivatives of the parent compound that have been used in veterinary medicine for over 3 decades with little evidence of resistant development .

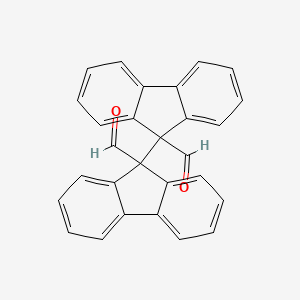

Synthesis Analysis

Pleuromutilin is an antibiotic diterpenoid made by Clitopilus passeckerianus and related fungi. It is the progenitor of a growing class of semi-synthetic antibiotics used in veterinary and human medicine . A linear pathway for pleuromutilin biosynthesis was established, and two shunt pathways involving Pl-sdr and Pl-atf were identified through the rational heterologous expression of combinations of pleuromutilin biosynthetic genes in Aspergillus oryzae .

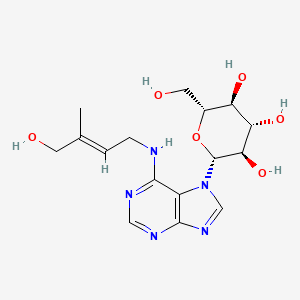

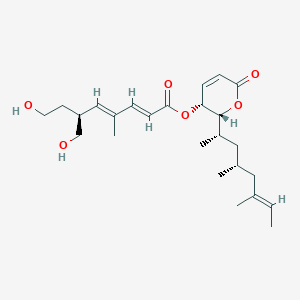

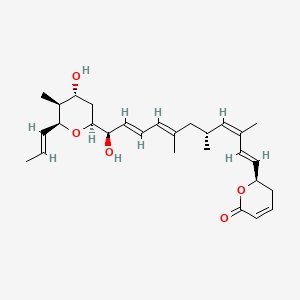

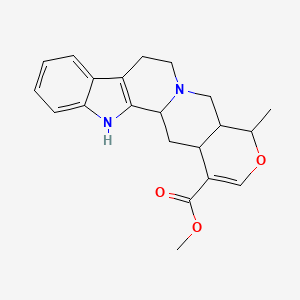

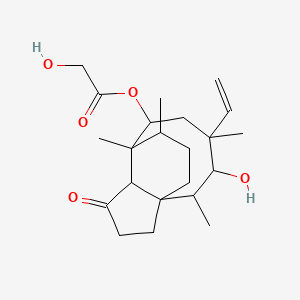

Molecular Structure Analysis

Pleuromutilin is a diterpenoid antimicrobial isolated from cultures of Clitopilus passeckerianus and related basidiomycete fungi . It has a unique induced-fit type of action that closes the binding pocket within a ribosome, conferring close contact of the drug to its target, therefore improving therapeutic efficacy .

Chemical Reactions Analysis

The biosynthesis of pleuromutilin involves various chemical reactions. It was observed that the absence of various functional groups – 3 ketone, 11 hydroxyl group or 21 ketone – from the pleuromutilin framework affected the antibacterial activity of pleuromutilin congeners .

Physical And Chemical Properties Analysis

Pleuromutilin is a diterpenoid antimicrobial isolated from cultures of Clitopilus passeckerianus and related basidiomycete fungi . Its physical and chemical properties are influenced by its molecular structure and the presence or absence of various functional groups .

科学研究应用

Antibacterial Agents

- Field : Medical Science

- Application : Pleuromutilin derivatives are used as antibacterial agents . They have antimicrobial activity against Gram-positive pathogens and some fastidious Gram-negative bacteria .

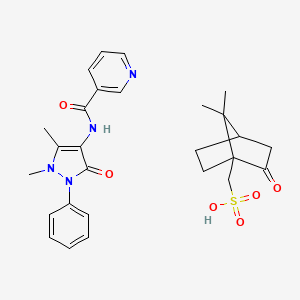

- Methods : The quantitative structure–activity relationship (QSAR) is one of the most popular methods for the virtual screening of new drug leads and optimization . A dataset of 955 MIC values of pleuromutilin derivatives was collected to construct a 2D-QSAR model with an accuracy of 80% and a 3D-QSAR model .

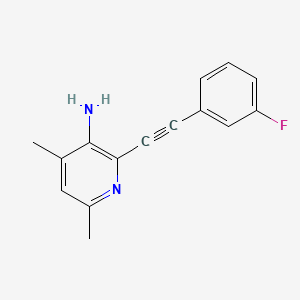

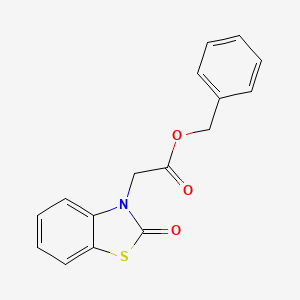

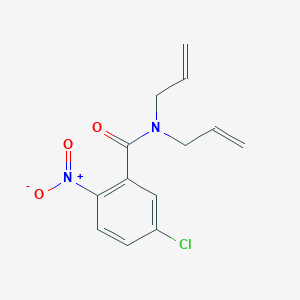

- Results : Based on the obtained QSAR models, pleuromutilin compounds 1 and 2 with thiol-functionalized side chains were designed and synthesized . Compound 1 displayed the highest antimicrobial activity against both Staphylococcus aureus ATCC 29213 ( S. aureus) and Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) < 0.0625 μg/mL .

Veterinary Medicine

- Field : Veterinary Medicine

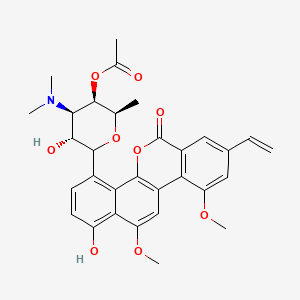

- Application : Two pleuromutilin derivatives, tiamulin and valnemulin, have been successfully developed as antibiotics for veterinary use .

Combatting Bacterial Infections

- Field : Medical Science

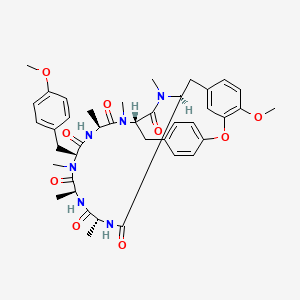

- Application : Semi-synthetic derivatives of the tricyclic diterpene antibiotic pleuromutilin are important in combatting bacterial infections in human and veterinary medicine .

Combatting P. multocida Infections

- Field : Medical Science

- Application : Pleuromutilin derivatives have been found to be highly active against P. multocida, a bacterium that can cause respiratory infections .

- Methods : In the P. multocida infected mice model, a pleuromutilin derivative (DPTM) was administered via tail vein injection .

- Results : DPTM (25 mg/kg) significantly reduced mortality rate (from 80.0% to 16.7%) and bacterial load (>2.0 log 10 CFU/mL), and alleviated the pathological changes of lung .

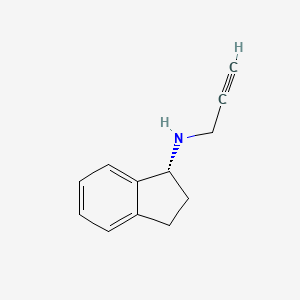

Target Binding

- Field : Biochemistry

- Application : Pleuromutilins interact with the bacterial ribosome, which involves binding of the C14 extension and the tricyclic core to the P and A sites of the peptidyl transferase center (PTC), respectively .

Combatting MRSA Infections

- Field : Medical Science

- Application : Pleuromutilin derivatives have been found to be highly active against Methicillin-resistant Staphylococcus aureus (MRSA), a top-priority pathogen listed by the Centers for Disease Control (CDC) .

- Methods : In the MRSA infected mice model, a pleuromutilin derivative was administered .

- Results : The pleuromutilin derivative significantly reduced mortality rate and bacterial load, and alleviated the pathological changes of lung .

安全和危害

未来方向

Given the rise of antibiotic-resistant organisms, the use of pleuromutilin may soon change. It may provide a valuable intravenous/oral monotherapy alternative to fluoroquinolones or macrolides for empiric treatment of patients with CABP, including cases of patients at risk for poor outcomes due to age or various comorbidities .

属性

IUPAC Name |

[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O5/c1-6-20(4)11-16(27-17(25)12-23)21(5)13(2)7-9-22(14(3)19(20)26)10-8-15(24)18(21)22/h6,13-14,16,18-19,23,26H,1,7-12H2,2-5H3/t13-,14+,16-,18+,19+,20-,21?,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZNJUXESFHSIO-JKZASVEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC23CCC(=O)[C@H]2C1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pleuromuline | |

CAS RN |

125-65-5 | |

| Record name | Pleuromulin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。